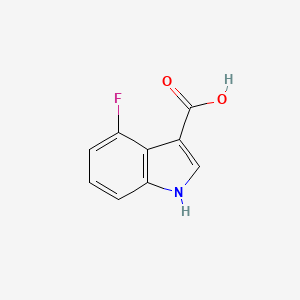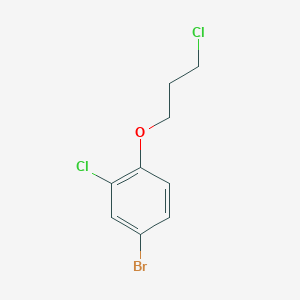
5-bromo-N-isopropylpyridin-2-amine
Descripción general
Descripción
5-bromo-N-isopropylpyridin-2-amine is a chemical compound that belongs to the class of substituted pyridines. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. The bromine atom at the 5-position and the isopropyl group attached to the nitrogen atom make this compound unique. It is used in various fields of scientific research due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-isopropylpyridin-2-amine typically involves the selective amination of 2-amino-5-bromopyridine. One common method is the copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino-5-bromopyridine . This reaction provides excellent yields and is generally mild and economical.
Industrial Production Methods
Industrial production of this compound may involve large-scale copper-catalyzed amination reactions. The use of palladium-catalyzed Suzuki cross-coupling reactions is also common for synthesizing various pyridine derivatives . These methods are scalable and can produce the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-isopropylpyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using various reagents.
Coupling Reactions: Suzuki-Miyaura coupling reactions are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Copper Catalysts: Used in amination reactions.
Palladium Catalysts: Used in Suzuki cross-coupling reactions.
Arylboronic Acids: Commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
5-bromo-N-isopropylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-isopropylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form bonds with various biological molecules, influencing their function and activity. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-5-bromopyridine: A precursor in the synthesis of 5-bromo-N-isopropylpyridin-2-amine.
5-bromo-2-methylpyridin-3-amine: Another brominated pyridine derivative used in similar applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
5-bromo-N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZUXTPLNJIIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651963 | |
| Record name | 5-Bromo-N-(propan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443339-43-3 | |
| Record name | 5-Bromo-N-(propan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437604.png)


![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1437609.png)








